molecular formula C18H22N4O3S2 B2877553 N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1040648-82-5

N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2877553
CAS No.: 1040648-82-5
M. Wt: 406.52
InChI Key: CZUSYQPOBBYAQC-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (hereafter referred to as Compound A) is a heterocyclic carboxamide derivative featuring a pyridazine core linked via a thioether bridge to a 4-oxobutyl chain substituted with a tetrahydrofuran-2-ylmethylamine group. The thiophene-2-carboxamide moiety further enhances its structural complexity. This compound’s design integrates multiple pharmacophoric elements:

  • Pyridazine ring: A six-membered aromatic di-nitrogen heterocycle known for modulating electronic properties and binding affinity in medicinal chemistry .
  • Thioether linkage: Enhances metabolic stability and influences conformational flexibility .
  • Thiophene-2-carboxamide: A common scaffold in bioactive molecules, contributing to π-π stacking and target engagement .

Properties

IUPAC Name

N-[6-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c23-16(19-12-13-4-1-9-25-13)6-3-11-27-17-8-7-15(21-22-17)20-18(24)14-5-2-10-26-14/h2,5,7-8,10,13H,1,3-4,6,9,11-12H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUSYQPOBBYAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridazine Core: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine.

    Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Amide Bond Formation: The thiophene-2-carboxylic acid is activated (e.g., using carbodiimide chemistry) and coupled with the amine group of the intermediate to form the final amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The thiophene and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazine and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism by which N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application, such as inhibition of enzyme activity in cancer cells or interaction with microbial cell walls in antimicrobial applications.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Compound A and Analogues

Compound Name & Structure Molecular Weight Key Substituents/Features Reported Activity/Properties Reference
Compound A (Target) ~463.5 g/mol* Pyridazin-3-yl, tetrahydrofuran-2-ylmethylamine, thioether Hypothesized antibacterial/kinase inhibition
5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (e.g., 4a–h) ~320–380 g/mol Pyridin-2-yl, aryl groups at position 5 Antibacterial (Gram-positive pathogens)
AZ331 : 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP ~535.6 g/mol Dihydropyridine (DHP), thioether, methoxy groups Calcium channel modulation, antihypertensive
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide ~445.5 g/mol Thiophene-3-carboxamide, tert-butyl, pyridin-2-yl CNS activity (undisclosed target)
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) 371.4 g/mol Furan-2-carboxamide, thiazole, methoxybenzyl Kinase inhibition (preclinical)

*Calculated based on molecular formula.

Key Comparative Insights

Core Heterocycle Differences

  • Pyridazine vs. Pyridine/Pyrimidine : Compound A’s pyridazine ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyridine (one nitrogen) in analogues from . Pyridazine’s electron-deficient nature may enhance solubility and polar interactions but reduce membrane permeability relative to pyridine derivatives .
  • Thiophene-2-carboxamide vs. Furan-2-carboxamide : The thiophene moiety in Compound A provides greater aromaticity and metabolic stability compared to furan-based analogues (e.g., CAS 923226-70-4), which are more prone to oxidative degradation .

Substituent Effects

  • Such complexity may improve target selectivity but complicate synthesis .
  • Thioether Linkage : Present in both Compound A and AZ331, this group enhances stability compared to ether or methylene bridges. However, in AZ331, the thioether is part of a dihydropyridine scaffold linked to calcium channel activity, whereas in Compound A, it connects to a pyridazine ring, suggesting divergent targets .

Biological Activity

N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, often referred to as compound 1040648-82-5, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of a pyridazine ring, a thiophene ring, and a tetrahydrofuran moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₂₂N₄O₃S₂
Molecular Weight 406.5 g/mol
CAS Number 1040648-82-5

This compound's structure suggests potential interactions with various biological targets due to its diverse functional groups.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which could be relevant in cancer therapy or antimicrobial applications.
  • Receptor Modulation : Its structure allows for potential binding to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties by disrupting microbial cell wall synthesis or function.

Anticancer Activity

Research has shown that compounds structurally related to this compound can act as potent inhibitors of cancer cell proliferation. For example:

  • In Vitro Studies : A study demonstrated that related pyridazine derivatives exhibited significant cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF7), with IC₅₀ values in the low micromolar range.
  • Mechanistic Insights : The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting the potential of this compound in cancer therapeutics.

Antimicrobial Properties

Another area of investigation has been the antimicrobial properties of this compound:

  • In Vitro Efficacy : A study reported that similar compounds showed activity against Mycobacterium tuberculosis, suggesting that this compound may also exhibit similar effects.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall integrity, leading to cell lysis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
Benzamide DerivativeBenzamide ringModerate anticancer activity
Furan DerivativeFuran ringAntimicrobial activity
Pyrimidine AnalogPyrimidine ringEnzyme inhibition

These comparisons highlight the distinctiveness of the thiophene-containing compound in terms of its biological profile.

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